3-(Iodoethynyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3IS |
|---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
3-(2-iodoethynyl)thiophene |
InChI |
InChI=1S/C6H3IS/c7-3-1-6-2-4-8-5-6/h2,4-5H |
InChI Key |
XVCYDJAPZQAUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C#CI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Iodoethynyl Thiophene
Evolution of Iodination Strategies for Ethynyl (B1212043) Thiophenes
The introduction of an iodine atom onto the terminal carbon of the ethynyl group in 3-ethynylthiophene (B1335982) is a critical transformation. Over the years, synthetic strategies have evolved from classical methods to more sophisticated and efficient techniques, including direct functionalization approaches. While palladium catalysis is a cornerstone of modern organic synthesis, its application to the direct iodination of terminal alkynes is not as extensively documented as other transformations.
Direct Functionalization Techniques
Direct functionalization of the terminal C-H bond of 3-ethynylthiophene has emerged as the most practical and widely employed strategy for the synthesis of 3-(iodoethynyl)thiophene. These methods typically involve the use of an iodine source in the presence of a base or an activating agent.
One of the most common and effective reagents for this transformation is N-iodosuccinimide (NIS) . The reaction of terminal alkynes with NIS can be facilitated by various catalysts and promoters. Mild bases such as potassium carbonate (K₂CO₃) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to effectively catalyze the iodination of a range of terminal alkynes, including heteroaromatic derivatives, with excellent yields. mdpi.com Acetic acid has also been demonstrated to activate NIS for the efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions. acs.org
Another approach involves the use of elemental iodine (I₂) in the presence of a base. This classical method remains a viable route for the synthesis of 1-iodoalkynes. The base deprotonates the terminal alkyne to form an acetylide, which then reacts with iodine.
The choice of reaction conditions can be tailored to the specific substrate and desired outcome. Below is a table summarizing various direct iodination methods applicable to the synthesis of 1-iodoalkynes, which can be adapted for 3-ethynylthiophene.
| Iodinating Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| NIS | K₂CO₃ | CH₃CN | 80 | up to 99 | mdpi.com |
| NIS | DMAP | CH₃CN | 80 | up to 99 | mdpi.com |
| NIS | Acetic Acid | CH₃CN | 80 | up to 99 | acs.org |
| I₂ | Base (e.g., Et₃N) | Various | Room Temp. | Good | organic-chemistry.org |
| (Diacetoxyiodo)benzene/KI | CuI | CH₃CN | Room Temp. | Good to Excellent | organic-chemistry.org |
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. While specific kinetic and transition state analyses for the formation of this compound are not extensively reported, general mechanistic principles for the iodination of terminal alkynes have been proposed.
Transition State Analysis in Iodination Reactions
The electrophilic addition of iodine to alkynes is a fundamental reaction in organic chemistry. chemistrysteps.comlibretexts.org For the direct iodination of a terminal alkyne like 3-ethynylthiophene, the reaction is believed to proceed through an electrophilic substitution mechanism rather than an addition.
The reaction initiated by an electrophilic iodine source, such as I⁺ generated from NIS or I₂, is thought to involve the formation of a π-complex between the alkyne and the iodine species. This is followed by the deprotonation of the terminal C-H bond by a base, leading to the formation of the iodoalkyne product.
In the case of electrophilic addition to the triple bond, theoretical studies and experimental observations suggest the involvement of a bridged iodonium (B1229267) ion intermediate . unirioja.esmdpi.com The stereochemical outcome of the reaction (syn or anti-addition) is dependent on the nature of the nucleophile and the substituents on the alkyne. unirioja.es For the synthesis of this compound, where substitution at the terminal carbon is the goal, the reaction conditions are chosen to favor the deprotonation pathway over the addition pathway.
Kinetics of this compound Formation
Detailed kinetic studies specifically for the formation of this compound are scarce. However, the rate of the reaction is known to be influenced by several factors, including the nature of the iodinating agent, the base, the solvent, and the temperature.
Generally, the reaction is expected to follow a rate law that is dependent on the concentrations of the terminal alkyne, the iodinating agent, and in many cases, the base or catalyst. The reaction is typically fast, often reaching completion within a short period under optimized conditions. organic-chemistry.org The use of a catalyst, such as a mild base with NIS, is known to significantly accelerate the rate of reaction. mdpi.com
The relative reactivity of alkynes compared to alkenes in electrophilic additions has been a subject of discussion. While alkynes have a higher electron density due to the presence of two π-bonds, they are generally less reactive towards electrophiles than alkenes. chemistrysteps.com This is attributed to the higher energy of the vinyl cation intermediate that would be formed upon electrophilic attack on the alkyne. youtube.com However, for the substitution reaction leading to this compound, the stability of the intermediate acetylide anion plays a more significant role in determining the reaction kinetics.
Further kinetic investigations, including reaction rate studies and the determination of activation parameters, would provide a more quantitative understanding of the factors governing the formation of this compound.
Reactivity and Transformative Chemistry of 3 Iodoethynyl Thiophene
Cross-Coupling Reactions of 3-(Iodoethynyl)thiophene
The carbon-iodine bond in this compound is a key feature that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In the context of this compound, the molecule would typically react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would proceed via a catalytic cycle involving oxidative addition of the iodoalkyne to the palladium(0) complex, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the coupled product.
While specific studies on the Sonogashira coupling of this compound are not extensively documented in the literature, the general mechanism suggests that it would readily participate in such reactions. The reactivity of the C-I bond in iodoalkynes makes them suitable substrates for this transformation. Advanced variants of the Sonogashira coupling, such as copper-free conditions, could also be applicable, potentially offering advantages in terms of catalyst stability and substrate scope. These methods often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
Suzuki-Miyaura Coupling: This cross-coupling reaction typically involves an organoboron compound and an organic halide. organic-chemistry.orgyoutube.com Theoretically, this compound could be coupled with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. The reaction would lead to the formation of a new carbon-carbon bond between the ethynyl (B1212043) carbon of the thiophene (B33073) derivative and the organic group from the boronic acid. The general reactivity of iodoalkynes in palladium-catalyzed reactions suggests that this compound would be a viable substrate for Suzuki-Miyaura coupling, although specific examples are not prevalent in the literature.
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. wikipedia.org Research has demonstrated the successful copper-catalyzed cross-coupling of 1-iodoalkynes with a variety of organostannanes, including aryl, alkenyl, alkynyl, and allyl stannanes. thieme-connect.com This provides strong evidence for the potential of this compound to undergo similar transformations. The reaction between a 1-iodoalkyne and an organostannane, catalyzed by copper(I) iodide, has been shown to produce the corresponding coupled products in good yields. thieme-connect.com
Below is a table summarizing the results of copper-catalyzed Stille coupling of various 1-iodoalkynes with different organostannanes, which can be considered analogous to the expected reactivity of this compound.
| 1-Iodoalkyne Reactant | Organostannane Reactant | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |
| 1-Iodo-2-phenylacetylene | 2-(Tributylstannyl)furan | CuI (10) | DMF | 6 | 2-(2-Phenylethynyl)furan | 71 |
| 1-Iodo-2-phenylacetylene | (E)-β-Styrylstannane | CuI (10) | DMF | 6 | (E)-1,4-Diphenylbut-1-en-3-yne | 76 |
| 1-Iodo-2-phenylacetylene | 1-Phenylethynylstannane | CuI (10) | DMF | 6 | 1,4-Diphenylbuta-1,3-diyne | 80 |
| 1-Iodo-2-phenylacetylene | Allylstannane | CuI (10) | DMF | 6 | 1-Phenylpent-1-en-4-yne | 90 |
| 1-Iodo-1-hexyne | Tributyl(phenyl)stannane | CuI (10) | DMF | 6 | 1-Phenyl-1-hexyne | 88 |
| 1-Iodo-1-hexyne | (E)-β-Styrylstannane | CuI (10) | DMF | 6 | (E)-1-Phenyloct-3-en-1-yne | 71 |
| 1-Iodo-1-hexyne | 1-Phenylethynylstannane | CuI (10) | DMF | 6 | 1-Phenylocta-1,3-diyne | 76 |
This data is based on the reactions of analogous 1-iodoalkynes and is presented to illustrate the potential reactivity of this compound. thieme-connect.com
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp)-C(sp²), C(sp)-C(sp³), and C(sp)-C(sp) bonds. Given the reactivity of the iodoalkyne moiety, this compound is expected to be a suitable electrophilic partner in Negishi couplings. It would react with various organozinc reagents (e.g., arylzinc, vinylzinc, alkylzinc) to afford the corresponding disubstituted alkynes. While specific literature detailing the Negishi coupling of this compound is scarce, the general principles of this reaction support its applicability.
Other organometallic processes, such as the Kumada coupling (using Grignard reagents) and the Hiyama coupling (using organosilicon compounds), could also potentially be employed to functionalize this compound, although these are generally less common for iodoalkyne substrates compared to the aforementioned methods.
Cycloaddition Reactions Involving the Iodoethynyl Moiety
The electron-deficient nature of the alkyne in this compound, enhanced by the electron-withdrawing effect of the iodine atom, makes it a good candidate for various cycloaddition reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that forms 1,2,3-triazoles from azides and terminal alkynes. Interestingly, research has shown that 1-iodoalkynes can also participate in a similar copper-catalyzed cycloaddition with organic azides to produce 5-iodo-1,2,3-triazoles. This reaction is significant as it provides a route to highly functionalized triazoles that can be further modified at the C-5 position.
The reaction of a 1-iodoalkyne with an azide (B81097) in the presence of a copper(I) catalyst proceeds readily to give the corresponding 1,4,5-trisubstituted-1,2,3-triazole as the exclusive product. This transformation is notable for its broad substrate scope, excellent functional group tolerance, and high reaction rates, which can even surpass those of the traditional CuAAC with terminal alkynes. Given this precedent, this compound is expected to react efficiently with a wide range of organic azides to yield 1-aryl-4-(thiophen-3-yl)-5-iodo-1H-1,2,3-triazoles.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgwikipedia.org Alkynes can serve as dienophiles in this reaction. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. The iodine atom in this compound is an electron-withdrawing group, which should increase the electrophilicity of the alkyne and make it a more reactive dienophile in Diels-Alder reactions. khanacademy.org
Therefore, this compound is expected to react with various conjugated dienes (e.g., cyclopentadiene, 1,3-butadiene) to form the corresponding cycloadducts. The reaction would lead to the formation of a bicyclic system containing a thiophene ring. While specific examples of this compound in Diels-Alder reactions are not widely reported, the fundamental principles of the reaction strongly suggest its feasibility and potential for constructing complex molecular architectures. Iodine has also been shown to catalyze Diels-Alder reactions, which could be an interesting consideration for reactions involving this substrate. researchgate.net
Homologation and Derivatization Strategies
Strategies for modifying this compound can be broadly categorized into two main approaches: the activation of carbon-hydrogen (C-H) bonds on the thiophene ring for the introduction of new substituents, and post-synthetic modifications that chemically alter the aromatic ring itself.
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, including thiophenes. For 3-substituted thiophenes like this compound, the primary sites for C-H activation are the two unsubstituted α-positions (C2 and C5) and the single β-position (C4). The regioselectivity of these reactions is a key challenge. Generally, the C-H bonds at the C5 and C2 positions adjacent to the sulfur atom are more acidic and sterically accessible, making them the preferred sites for metalation and subsequent functionalization.
Palladium-catalyzed direct arylation is a prominent example of C-H functionalization. researchgate.netmasterorganicchemistry.com While specific studies on this compound are not extensively documented, the established reactivity of other 3-substituted thiophenes provides a strong predictive model for its behavior. nih.gov In such reactions, a palladium catalyst, often in conjunction with a phosphine ligand and a base, facilitates the coupling of the thiophene's C-H bond with an aryl halide. The reaction typically proceeds with a preference for the less sterically hindered C5 position. However, reaction conditions can be tuned to influence the C2/C5 selectivity. researchgate.net
For instance, the direct C-H arylation of 3-(methylsulfinyl)thiophenes has been shown to be highly effective, allowing for the selective synthesis of 2-arylated and 2,5-diarylated products. researchgate.net This suggests that the C-H bonds of the thiophene ring in this compound are susceptible to similar palladium-catalyzed transformations. The iodoethynyl group, being sterically undemanding, is expected to direct functionalization primarily to the C5 position.
| 3-Substituent | Aryl Halide | Catalyst/Ligand | Major Product (Position of Arylation) | Reference |
|---|---|---|---|---|
| -S(O)Me | 4-Bromotoluene | Pd(OAc)2 / P(o-tol)3 | 2-Aryl-3-(methylsulfinyl)thiophene | researchgate.net |
| -Hexyl | 4-Iodobenzonitrile | Pd(OAc)2 / SPhos | 2-Aryl-5-bromo-3-hexylthiophene | rsc.org |
| -Me | Bromobenzene | PdCl(C3H5)]2 / PCy3·HBF4 | 2-Aryl-5-methylthiophene | nih.gov |
Beyond C-H activation, the thiophene ring can undergo various post-synthetic modifications to alter its properties. These reactions typically involve electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. Thiophene is known to be significantly more reactive towards electrophiles than benzene. uoanbar.edu.iq For this compound, substitutions are expected to occur preferentially at the vacant C5 and C2 positions.
Potential modifications include:
Halogenation: Introducing bromine or chlorine atoms onto the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These newly installed halogens can then serve as handles for further cross-coupling reactions.
Nitration and Sulfonation: While feasible, these reactions require carefully controlled conditions (e.g., using mild nitrating agents like acetyl nitrate) to avoid undesired reactions with the sensitive iodoethynyl group. wikipedia.org Sulfonation can introduce sulfonic acid groups, which can alter the solubility and electronic properties of the molecule. libretexts.org
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation disrupts the aromaticity of the ring, significantly altering its geometry and electronic characteristics. Such modifications have been used to fine-tune the properties of thiophene-based materials. researchgate.net
It is critical to consider the reactivity of the iodoethynyl group when planning these modifications, as many electrophilic reagents could potentially react with the triple bond. Therefore, reaction conditions must be carefully selected to achieve selective functionalization of the thiophene core.
| Modification Type | Typical Reagent | Expected Product Structure | Potential Application |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Bromo-3-(iodoethynyl)thiophene | Intermediate for cross-coupling |
| Formylation | Vilsmeier-Haack Reagent (POCl3, DMF) | Formyl-3-(iodoethynyl)thiophene | Building block for larger molecules |
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | This compound-1-oxide | Modulation of electronic properties |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 Iodoethynyl Thiophene and Its Derivatives
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of synthesized compounds by providing a highly accurate measurement of a molecule's mass. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, possess high resolving power, enabling them to distinguish between ions with very close mass-to-charge (m/z) ratios. sigmaaldrich.com This capability allows for the determination of a compound's elemental composition from its exact mass.
For 3-(iodoethynyl)thiophene, with the chemical formula C₆H₃IS, HRMS is used to confirm its successful synthesis. The technique can differentiate the target molecule from isobaric compounds—molecules that have the same nominal mass but different elemental compositions. beilstein-journals.org The analysis involves comparing the experimentally measured monoisotopic mass to the theoretically calculated mass. A very small mass error, typically measured in parts per million (ppm), provides strong evidence for the correct elemental formula and, by extension, the identity of the compound.
For example, in the analysis of various thieno[3,2-b]thiophene (B52689) derivatives, HRMS was used to confirm their elemental composition by matching the calculated mass with the experimentally found mass, with deviations of less than 2 ppm. beilstein-journals.org A similar approach would be applied to this compound.
Table 1: Illustrative HRMS Data for this compound This table presents hypothetical yet realistic data based on the principles of HRMS analysis for the specified compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃IS |
| Calculated Monoisotopic Mass (m/z) | 233.8998 |
| Observed Monoisotopic Mass (m/z) | 233.8995 |
| Mass Error (ppm) | -1.28 |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample. dtic.mil It is particularly effective for analyzing volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. researchgate.netnih.gov
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column where compounds are separated based on their boiling points and interactions with the column's stationary phase. researchgate.net As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint.
The synthesis of this compound may involve precursors such as 3-ethynylthiophene (B1335982) or 3-iodothiophene (B1329286), and reagents like N-iodosuccinimide. organic-chemistry.orgnih.gov GC-MS can effectively detect the presence of unreacted starting materials or volatile side-products in the final product. The retention time of the main peak corresponding to this compound would be established, and any other peaks would indicate impurities. By comparing the mass spectra of these impurity peaks with spectral libraries, the identity of the byproducts can often be determined. This analysis is crucial for ensuring the product's purity and optimizing reaction conditions to minimize byproduct formation.
Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS This table lists potential impurities and byproducts based on common synthetic routes to similar compounds.
| Compound Name | Molecular Formula | Potential Origin | Relative Volatility |
|---|---|---|---|
| 3-Ethynylthiophene | C₆H₄S | Unreacted starting material | High |
| 3-Iodothiophene | C₄H₃IS | Unreacted starting material/side product | Moderate |
| Diiodomethane | CH₂I₂ | Reagent-derived byproduct | High |
| Succinimide | C₄H₅NO₂ | Byproduct from N-iodosuccinimide | Low (may require derivatization) |
X-ray Diffraction Studies of Crystalline Forms and Co-crystals
X-ray diffraction (XRD) is an analytical technique that provides definitive information about the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. This diffraction pattern is unique to the particular crystalline solid, providing insight into its structure, phase, and orientation.
For a solid compound like this compound, powder X-ray diffraction (PXRD) would be used to characterize its bulk crystalline form. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline phase. This is useful for identifying different polymorphs—crystals of the same compound that have different lattice structures.
Single-crystal X-ray diffraction offers an even more detailed analysis, capable of determining the precise three-dimensional arrangement of atoms within the crystal, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, such an analysis would reveal the exact geometry of the thiophene (B33073) ring and the iodoethynyl substituent, as well as how the molecules pack together in the solid state. This information is invaluable for understanding structure-property relationships.
Furthermore, X-ray diffraction is the primary tool for studying co-crystals. Co-crystals are multi-component crystalline solids where at least two different molecules are arranged in a specific stoichiometric ratio within a single crystal lattice. The formation of co-crystals can significantly alter the physical properties of a compound, such as its melting point and solubility. By co-crystallizing this compound with a suitable co-former, its solid-state properties could be systematically modified for various applications in materials science. XRD would be essential to confirm the formation of a new co-crystal phase and to determine its unique crystal structure.
Table 3: Hypothetical Crystallographic Data for this compound This table presents an example of the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.85 |
| b (Å) | 8.12 |
| c (Å) | 14.30 |
| β (°) | 95.5 |
| Volume (ų) | 675.3 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Studies of 3 Iodoethynyl Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 3-ethynylthiophene (B1335982), DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the most stable structure. The thiophene (B33073) ring is planar, and the ethynyl (B1212043) group is linear.
Table 1: Predicted Geometrical Parameters for 3-Ethynylthiophene (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-S | 1.72 | |
| C=C (thiophene) | 1.37 - 1.43 | |
| C-C (thiophene) | 1.43 - 1.44 | |
| C-C≡ | 1.42 | |
| C≡C | 1.21 | |
| ≡C-H | 1.06 | |
| C-S-C: 92.2 | ||
| C-C=C (thiophene): 111.5 - 112.6 | ||
| Thiophene-C-C≡: 128.1 | ||
| C-C≡C: 178.9 | ||
| C≡C-H: 179.9 |
This table is interactive. Users can sort and filter the data.
For 3-(Iodoethynyl)thiophene, the ≡C-H bond would be replaced by a ≡C-I bond with an expected bond length of approximately 2.0 Å.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For 3-ethynylthiophene, the HOMO is typically a π-orbital delocalized over the thiophene ring and the ethynyl group, while the LUMO is a π*-orbital. The iodine atom in this compound, being less electronegative than carbon but possessing lone pairs and low-lying vacant d-orbitals, is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to 3-ethynylthiophene. This would result in a smaller HOMO-LUMO gap, suggesting that this compound is likely to be more reactive.
Table 2: Calculated Frontier Molecular Orbital Energies for 3-Ethynylthiophene (B3LYP/6-311++G(d,p))
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 5.40 |
This table is interactive. Users can sort and filter the data.
The smaller HOMO-LUMO gap anticipated for this compound would imply a red-shift in its UV-Visible absorption spectrum compared to 3-ethynylthiophene.
DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies (IR and Raman): DFT can predict the vibrational modes of a molecule. For 3-ethynylthiophene, characteristic vibrational frequencies include the C-H stretching of the thiophene ring, the C≡C and ≡C-H stretching of the ethynyl group, and various ring deformation modes. In this compound, the ≡C-H stretching vibration would be absent and replaced by a much lower frequency ≡C-I stretching vibration.
NMR Chemical Shifts: Theoretical calculations can provide insights into the electronic environment of atomic nuclei. The calculated ¹H and ¹³C NMR chemical shifts for 3-ethynylthiophene generally show good agreement with experimental values. For this compound, the chemical shift of the carbon atom bonded to iodine would be significantly affected due to the heavy atom effect of iodine.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. As mentioned, the smaller HOMO-LUMO gap in this compound is expected to lead to absorption at longer wavelengths compared to 3-ethynylthiophene.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the nature and strength of intermolecular interactions in the condensed phase.
For a molecule like this compound, MD simulations could be employed to understand how individual molecules interact with each other in a liquid or solid state. A key feature of this compound is the presence of the iodine atom, which can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule, such as the sulfur atom or the π-system of the thiophene ring.
MD simulations could model the preferred orientations and binding energies of this compound dimers and larger aggregates, revealing the importance of halogen bonding versus π-π stacking interactions in determining the bulk properties of the material. Such studies are crucial for designing materials with specific packing motifs and electronic properties.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states.
For this compound, several types of reactions could be investigated computationally:
Electrophilic and Nucleophilic Additions to the Alkyne: The iodoethynyl group is a reactive site. Quantum chemical calculations could model the addition of electrophiles or nucleophiles to the carbon-carbon triple bond, determining the regioselectivity and the activation barriers for different reaction pathways. The iodine atom can influence the electron density of the alkyne, affecting its reactivity towards different reagents.
Cross-Coupling Reactions: The C-I bond in this compound is a potential site for cross-coupling reactions, such as Sonogashira or Suzuki couplings. Computational studies could model the oxidative addition of the C-I bond to a metal catalyst, a key step in these reactions. By calculating the energies of the transition states, one can understand the factors that influence the efficiency of these important synthetic transformations.
Halogen Bonding Interactions in Reaction Mechanisms: The ability of the iodine atom to form halogen bonds could play a role in directing the stereochemical outcome of certain reactions or in stabilizing transition states, thereby influencing reaction rates. Quantum chemical calculations can explicitly model these non-covalent interactions and assess their impact on the reaction mechanism.
By mapping out the potential energy surface for a given reaction, these studies provide a detailed, step-by-step picture of how chemical transformations involving this compound occur.
Applications of 3 Iodoethynyl Thiophene As a Precursor in Advanced Materials Science
A Versatile Monomer for Conjugated Polymer and Oligomer Synthesis
The defining feature of 3-(Iodoethynyl)thiophene is the presence of both an iodo and a terminal alkyne group, making it an ideal candidate for cross-coupling reactions. This dual reactivity allows for its use in step-growth polymerization methods, most notably Sonogashira coupling, to produce precisely defined conjugated polymers and oligomers. These materials, which feature alternating single and double bonds along their backbone, are essential for organic electronics due to their ability to conduct charge. wikipedia.org
Crafting Polythiophenes and Thiophene-Based Copolymers
Polythiophenes are a major class of conductive polymers, valued for their excellent charge transport properties and environmental stability. nih.govnih.gov The incorporation of an ethynyl (B1212043) linkage into the polythiophene backbone, which can be achieved using precursors like this compound, can significantly influence the final properties of the material. This modification can enhance the planarity of the polymer chain, which in turn facilitates more effective π-π stacking between chains. This improved intermolecular interaction is crucial for efficient charge hopping, a key mechanism of conduction in these materials. ntu.edu.tw
Furthermore, this compound can be copolymerized with various other aromatic monomers. This process allows for the fine-tuning of the electronic properties of the resulting copolymers. frontiersin.org By carefully selecting co-monomers, researchers can adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is vital for optimizing the performance of electronic devices by ensuring efficient charge injection and transport. nih.gov
Engineering Extended π-Conjugated Systems
The concept of π-conjugation is central to the functionality of organic electronic materials. nbinno.com The more extended and uninterrupted the π-conjugated system, the more efficiently electrons can move across the molecule. The rigid, linear nature of the ethynyl group in this compound makes it an excellent component for building long, well-defined π-conjugated systems. nih.gov
When polymerized, this compound can create polymers with a highly delocalized electron system along the backbone. This extensive delocalization leads to a smaller energy bandgap, which means the material can absorb light at longer wavelengths and generally exhibits higher conductivity. mdpi.comwhiterose.ac.uk This property is highly desirable for applications in photovoltaics and other optoelectronic devices. The synthesis of oligothiophenes—shorter, well-defined chains—also benefits from this precursor, allowing for fundamental studies of charge transport in model systems. ku.ac.aeiaea.org
A Foundational Component for Organic Electronics and Optoelectronics
The unique polymers and oligomers synthesized from this compound are prime candidates for the active layers in a variety of organic electronic devices. nbinno.comresearchgate.net The ability to engineer their electronic and physical properties through synthetic chemistry makes them highly versatile.
Application in Organic Photovoltaics (OPVs)
Organic photovoltaics, or solar cells, rely on materials that can absorb sunlight to generate charge carriers (electrons and holes) and then efficiently transport them to electrodes. nih.gov Thiophene-based polymers are widely used in OPVs, often as the electron donor material in a bulk heterojunction structure. nih.govmdpi.com
Polymers derived from this compound are expected to have strong absorption in the visible spectrum due to their extended π-conjugation. mdpi.comnih.gov The rigid backbone imparted by the ethynyl linkage can also promote the formation of crystalline domains within the thin film, which is beneficial for charge mobility. semanticscholar.org High charge carrier mobility is essential for minimizing recombination losses and maximizing the efficiency of the solar cell.
Table 1: Potential Properties of Polymers Derived from this compound for OPV Applications
| Property | Potential Advantage | Rationale |
|---|---|---|
| Optical Bandgap | Tunable, potentially low | Extended π-conjugation from the poly(ethynylthiophene) backbone allows for broad absorption of the solar spectrum. |
| Charge Carrier Mobility | Potentially high | The rigid ethynyl linker can promote polymer chain planarity and ordered packing, facilitating efficient charge transport. semanticscholar.org |
| HOMO/LUMO Levels | Tunable via copolymerization | Allows for energy level alignment with acceptor materials to ensure efficient charge separation at the donor-acceptor interface. nih.gov |
| Solubility | Can be controlled | Functional groups can be added to the thiophene (B33073) ring or co-monomers to ensure good solubility for solution-based processing. wikipedia.org |
Use in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, an electrical current is passed through an organic material, which then emits light. beilstein-journals.org The color of the emitted light is determined by the energy bandgap of the material. Thiophene-based materials are used in OLEDs due to their high fluorescence quantum yields and stability. beilstein-archives.orgdoi.orgbeilstein-archives.org
Copolymers synthesized using this compound could be designed to emit light across the visible spectrum. By incorporating different co-monomers, the emission wavelength can be precisely controlled. researchgate.net The high charge mobility associated with these materials can also lead to lower operating voltages and higher device efficiency. researchgate.net
Role in Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental switching elements in organic electronic circuits. jics.org.br Their performance is heavily dependent on the charge carrier mobility of the semiconductor material used in the active channel. nih.gov Materials with highly ordered structures, such as regioregular polythiophenes, have shown excellent performance in OFETs. ntu.edu.twresearchgate.net
The rigid and linear structure of polymers made from this compound could lead to materials with a high degree of structural order and crystallinity, which is directly linked to high charge mobility. nih.govresearchgate.net This makes them highly promising candidates for high-performance OFETs, which are essential for applications like flexible displays and sensors.
Table 2: Key Performance Metrics for Thiophene-Based OFETs and Potential for this compound Derivatives
| Parameter | Description | Relevance for this compound Polymers |
|---|---|---|
| Field-Effect Mobility (µ) | The velocity of charge carriers in the presence of an electric field. | The planar, rigid backbone could lead to high mobility by promoting ordered molecular packing. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the current when the transistor is "on" to the current when it is "off". | A high ratio is crucial for switching applications; this is influenced by the material's semiconductor purity and film quality. |
| Threshold Voltage (V_th) | The minimum gate voltage required to turn the transistor "on". | Lower threshold voltages are desirable for low-power operation. This is influenced by the interface between the semiconductor and the dielectric. |
By providing a versatile platform for creating novel conjugated materials, this compound stands as a significant, though specialized, precursor in the ongoing development of advanced organic electronic and optoelectronic technologies.
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The specific structural features of this compound—namely the electron-rich thiophene ring, the linear and rigid ethynyl spacer, and the terminal iodine atom—make its derivatives highly valuable building blocks for the rational design of complex supramolecular architectures through self-assembly processes. These processes are critical in materials science for developing new materials with tailored properties. Thiophene-based compounds, in particular, are instrumental in areas such as organic electronics, crystal engineering, and sensor technology, largely due to the diverse non-covalent interactions they can engage in. sciprofiles.comresearchgate.net
Non-Covalent Interactions in Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Derivatives of this compound are exemplary candidates for crystal engineering due to the highly directional and reliable non-covalent interactions facilitated by the iodoethynyl group.
The most prominent of these is the halogen bond , a non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen, oxygen, or sulfur atom, or even a π-electron system. nih.gov The iodine atom on the sp-hybridized carbon of the ethynyl group is particularly effective as a halogen bond donor because the electron-withdrawing nature of the alkyne enhances the electrophilic character of the iodine atom, creating a region of positive electrostatic potential known as a σ-hole. acs.org
In the context of this compound derivatives, these strong and directional C–I···N or C–I···O halogen bonds are harnessed to control the assembly of molecules in the solid state, leading to the formation of predictable supramolecular synthons. mostwiedzy.pl For instance, co-crystallization of iodoethynyl-functionalized aromatic compounds with complementary halogen bond acceptors, such as pyridines or pyrimidines, has been shown to produce extended structures like infinite zigzag chains or planar π-conjugated sheets. nih.gov The reliability of these interactions allows for a programmed approach to crystal packing, which is essential for tuning the bulk properties of the material, such as conductivity and optical response.
Beyond halogen bonding, other non-covalent forces play a crucial role in the crystal packing of thiophene-based structures. These include:
π-π Stacking : The planar, aromatic thiophene rings can stack on top of each other, an interaction driven by the overlap of π-orbitals. This is a key interaction for promoting charge transport in organic semiconductor materials. nih.gov
Chalcogen Bonding : The sulfur atom of the thiophene ring can itself act as a Lewis acidic center (a chalcogen bond donor) or a Lewis base, participating in S···N or S···O interactions that further guide the self-assembly process. mostwiedzy.pl
The interplay of these various non-covalent interactions provides a powerful toolkit for crystal engineers to manipulate molecular assembly with high precision. The table below summarizes typical geometric parameters for halogen bonds observed in co-crystals of iodoalkyne compounds, which are analogous to what would be expected for derivatives of this compound.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | I···N Distance (Å) | C–I···N Angle (°) | Supramolecular Motif |
| 2,6-Bis(iodoethynyl)pyridine | 1,2-Bis(5-pyrimidyl)ethyne | C–I···N | 2.815 | 178.95 | Zigzag Chains |
| 2,6-Bis(iodoethynyl)pyridine | 1,4-Bis(5-pyrimidyl)butadiyne | C–I···N | 2.911 | 177.15 | Zigzag Chains |
| 1-(Iodoethynyl)-3,5-dinitrobenzene | 5-(Thiophen-2-yl)pyrimidine | C–I···N | 2.825 | - | Discrete Co-crystal |
This table presents interactive data based on findings for structurally related iodoethynyl compounds. nih.gov
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are inorganic-organic hybrid materials formed by the self-assembly of metal ions (or clusters) with organic ligands. When these materials possess a porous structure, they are known as Metal-Organic Frameworks (MOFs). The rational design of these frameworks relies on the selection of appropriate metal centers and organic linkers with specific geometries and functionalities.
Thiophene-based ligands are widely used in the construction of MOFs due to their rigidity, electronic properties, and ability to coordinate with metal ions. rsc.org While this compound itself is not a classic multitopic linker required for robust 3D frameworks, its derivatives can be readily functionalized with coordinating groups (e.g., carboxylates, pyridyls) to serve this purpose. The thiophene unit offers several potential coordination sites:
The Sulfur Atom : The sulfur heteroatom can act as a coordination site for certain soft metal ions.
The π-System : Both the thiophene ring and the ethynyl group have π-electron systems that can coordinate to metal centers.
Terminal Functional Groups : The molecule can be derivatized at various positions to include standard coordinating groups like carboxylic acids, creating, for example, this compound-5-carboxylic acid, which could act as a linker.
The rigid, linear geometry imposed by the ethynyl group is particularly advantageous in MOF design, as it allows for the construction of frameworks with predictable topologies and high porosity. Thiophene-based MOFs have been investigated for various applications, including the capture of volatile iodine from waste streams, where the thiophene units provide favorable interaction sites for iodine molecules. researchgate.net
Furthermore, the iodoethynyl moiety offers unique opportunities for post-synthetic modification within a MOF structure. The carbon-iodine bond can be cleaved and used to introduce new functional groups into the framework after its initial synthesis, allowing for the fine-tuning of the MOF's properties. The iodine atom could also be used to template the inclusion of specific guest molecules through halogen bonding within the pores of the framework. The incorporation of thiophene-based building blocks has also been explored in Covalent Organic Frameworks (COFs), which are analogous porous polymers constructed entirely from light elements via strong covalent bonds, highlighting the versatility of thiophene derivatives in creating ordered, porous materials. nih.gov
| Framework Type | Thiophene-Based Linker Example | Metal Ion/Node | Key Feature/Application |
| MOF | Thiophene-2,5-dicarboxylate | Zn(II), Li(I) | Luminescence sensing of heavy metals |
| MOF | Thieno[3,2-b]thiophene-2,5-dicarboxylate | Zr(IV) | High iodine vapor adsorption |
| COF | Thiophene-2,5-diboronic acid | Boronate ester linkage | Potential for electronic devices |
This table provides examples of how thiophene derivatives are used as linkers in the construction of MOFs and COFs. rsc.orgresearchgate.netnih.gov
Future Directions and Emerging Research Avenues for 3 Iodoethynyl Thiophene
Integration into Catalytic Cycles and Ligand Design
The strategic placement of a sulfur atom within the aromatic thiophene (B33073) ring, combined with a rigid, functionalizable sidearm, makes 3-(iodoethynyl)thiophene an attractive scaffold for the design of novel ligands in organometallic catalysis. The sulfur atom can act as a soft donor for transition metals, while the iodoethynyl group serves as a powerful synthetic handle for elaboration into more complex structures.
Future research is expected to focus on utilizing this compound as a key precursor for a new generation of sulfur-containing pincer ligands. Pincer ligands, which bind to a metal center through three co-planar atoms, are known for conferring exceptional stability and unique reactivity to catalytic complexes. rsc.orgnih.gov By employing cross-coupling reactions, such as the Sonogashira coupling, the terminal iodo group can be replaced with other donor moieties (e.g., phosphines, amines, or other heterocycles) to create unsymmetrical, tridentate ligands. libretexts.orgwikipedia.org The rigidity of the ethynylthiophene backbone is anticipated to enhance the stability and performance of the resulting metal complexes. researchgate.net These prospective ligands could find applications in a range of catalytic transformations, including CO2 hydrogenation, dehydrogenation reactions, and cross-coupling processes. rsc.org
| Potential Ligand Type | Synthetic Strategy | Target Metal Center | Potential Catalytic Application |
|---|---|---|---|
| Unsymmetrical PCS Pincer | Sonogashira coupling with a diarylphosphine | Palladium, Nickel, Rhodium | Cross-coupling reactions, Aldol reactions nih.gov |
| Bidentate S-N Ligand | Coupling with nitrogen-containing heterocycles | Iridium, Ruthenium | Asymmetric hydrogenation, Transfer hydrogenation nih.gov |
| Thiophene-based Macrocycle | Intramolecular coupling reactions post-functionalization | Copper, Silver | Host-guest chemistry, Sensing |
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The synthesis of this compound itself presents an opportunity for methodological innovation guided by the principles of green chemistry. A conventional approach might involve the synthesis of 3-ethynylthiophene (B1335982) followed by iodination of the terminal alkyne. sigmaaldrich.com This final iodination step is a key target for sustainable improvement. Traditional methods often rely on stoichiometric heavy metals or strong bases, generating significant waste.
Emerging research is likely to focus on developing milder, more atom-economical, and catalyst-free iodination protocols. Recent advancements in the iodination of terminal alkynes have demonstrated the efficacy of using N-iodosuccinimide (NIS) in the presence of weak, inexpensive base catalysts like potassium carbonate or acid promoters like acetic acid. mdpi.comorganic-chemistry.org These methods often proceed under mild conditions, are tolerant of various functional groups, and avoid the use of transition metals, thus reducing both cost and environmental impact. rsc.orgresearchgate.net
Furthermore, the integration of flow chemistry represents a significant future direction for the synthesis of this compound and its precursors. lianhe-aigen.comthieme.de Continuous-flow processes offer enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch methods. tcichemicals.comthieme-connect.de Applying flow synthesis to the halogenation of thiophenes or the iodination of alkynes could lead to higher yields, reduced waste, and a safer manufacturing process suitable for industrial-scale production. acs.org
| Methodology | Key Reagents/Conditions | Potential Advantages | Sustainability Focus |
|---|---|---|---|
| Traditional Iodination | Strong base (e.g., n-BuLi), elemental iodine | Established procedure | Low |
| Emerging Base-Catalyzed Method | N-Iodosuccinimide (NIS), K₂CO₃, mild temperature mdpi.com | Metal-free, mild conditions, high yield | High (reduced waste, safer reagents) |
| Future Flow Synthesis | Continuous reactor, immobilized reagents/catalysts tcichemicals.com | Enhanced safety, scalability, process control | Very High (process intensification, waste minimization) |
Exploration of Unique Electronic and Optical Properties in Advanced Architectures
Perhaps the most promising future for this compound lies in materials science, specifically in the field of organic electronics. The molecule is an ideal AB-type monomer for constructing highly conjugated polymers and oligomers through reactions like Sonogashira polymerization. libretexts.orgorganic-chemistry.org The resulting poly(3-ethynylthiophene) structures would feature a rigid backbone of alternating thiophene and acetylene (B1199291) units, a motif known to facilitate π-electron delocalization and promote desirable electronic properties. whiterose.ac.ukresearchgate.net
The introduction of the acetylene linker is expected to enhance the planarity and rigidity of the polymer chain compared to polythiophenes, which can lead to improved charge carrier mobility. whiterose.ac.uk The electronic and optical properties of these future materials could be finely tuned by copolymerizing this compound with other aromatic or heteroaromatic monomers. This approach allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the material's band gap, absorption spectrum, and emission color. nih.govsbpmat.org.br
These novel thiophene-acetylene copolymers are projected to be excellent candidates for active layers in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The inherent processability of thiophene-based polymers, combined with the predictable electronic tuning offered by this building block, opens the door to creating next-generation flexible, lightweight, and low-cost electronic devices.
| Advanced Architecture | Synthetic Method | Predicted Properties | Potential Application |
|---|---|---|---|
| Homopolymer (Poly(3-ethynylthiophene)) | Sonogashira Polymerization | High planarity, low band gap, good thermal stability | Organic Field-Effect Transistors (OFETs), Conductive Films |
| Donor-Acceptor Copolymer | Copolymerization with an electron-deficient monomer | Broad absorption spectrum, tunable HOMO/LUMO levels | Organic Photovoltaics (OPVs) |
| Fluorescent Oligomers | Stepwise Sonogashira Coupling | High fluorescence quantum yield, defined conjugation length | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors scielo.org.mx |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
